(3-Nitrobenzylidene)malononitrile

Description

Significance of Malononitrile (B47326) Derivatives as Research Scaffolds

Malononitrile (CH₂(CN)₂) and its derivatives are fundamental building blocks in organic synthesis. researchgate.netwikipedia.org They are prized for their reactivity, which allows for the construction of a wide array of complex molecules. researchgate.net The presence of two nitrile groups and an active methylene (B1212753) group makes them highly versatile reagents. researchgate.netnih.gov

Malononitrile derivatives are key precursors in the synthesis of:

Heterocyclic compounds: They are instrumental in creating various ring systems, such as pyridines, thiophenes, and pyrans, which are common motifs in pharmaceuticals and functional materials. smolecule.comresearchgate.net

Pharmaceuticals and Agrochemicals: Many biologically active compounds, including anticancer, antimicrobial, and antifungal agents, incorporate the malononitrile scaffold. researchgate.netontosight.aiissr-journals.org

Dyes and Pigments: The electronic properties of malononitrile derivatives make them suitable for use as dyes and pigments. researchgate.netissr-journals.org

Materials for Non-linear Optics: Certain derivatives exhibit properties applicable in non-linear optics, a field with potential in advanced optical materials. smolecule.com

The adaptability of the malononitrile core allows for the introduction of various functional groups, leading to a vast library of compounds with diverse chemical and physical properties.

Role of (3-Nitrobenzylidene)malononitrile as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate due to the influence of the nitro group. This powerful electron-withdrawing group enhances the electrophilic nature of the double bond, making the molecule highly susceptible to nucleophilic attack. smolecule.com This heightened reactivity is exploited in numerous chemical transformations.

The primary reaction involving this compound is the Knoevenagel condensation , a process where an active methylene compound (like malononitrile) reacts with an aldehyde or ketone. In the synthesis of this compound itself, 3-nitrobenzaldehyde (B41214) is condensed with malononitrile. ontosight.ai The presence of the nitro group often accelerates this reaction, leading to high yields in shorter timeframes. researchgate.net

This versatile intermediate serves as a starting point for synthesizing more complex molecules. Its reactive sites allow for a variety of chemical modifications, including:

Nucleophilic additions: The electron-deficient double bond readily reacts with nucleophiles. smolecule.com

Cyclization reactions: It can be used to construct various heterocyclic rings. smolecule.com

Reduction of the nitro group: The nitro group can be reduced to an amino group, opening up further synthetic possibilities.

Current Research Landscape and Future Perspectives for the Chemical Compound

Current research on this compound and its derivatives is focused on several key areas:

Green Chemistry: Efforts are being made to develop more environmentally friendly synthesis methods. This includes the use of microwave and ultrasound-assisted reactions, which can significantly reduce reaction times and the need for hazardous solvents. smolecule.comnih.gov The use of recyclable catalysts, such as magnetic nanoparticles, is also being explored to enhance sustainability.

Medicinal Chemistry: The biological activities of this compound derivatives continue to be a major area of investigation. Studies have shown potential applications as anticancer and antimicrobial agents. smolecule.com The ability to modify the structure allows for the fine-tuning of biological activity.

Materials Science: The unique electronic and optical properties of these compounds make them promising candidates for applications in materials science, particularly in the development of non-linear optical materials and dyes. smolecule.com

Future research will likely focus on expanding the library of this compound derivatives and exploring their full potential in these and other fields. The development of more efficient and scalable synthetic routes will be crucial for their practical application. Further investigation into the mechanisms of their biological activity could lead to the design of more potent and selective therapeutic agents. The exploration of their self-assembly and crystal packing properties will also be important for their application in advanced materials. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₅N₃O₂ | smolecule.com |

| Molecular Weight | 199.17 g/mol | smolecule.com |

| Appearance | Pale yellow solid | smolecule.com |

| Melting Point | 101–102 °C | smolecule.com |

| Solubility | Limited in polar solvents | smolecule.com |

| CAS Number | 2826-32-6 | smolecule.com |

Spectroscopic Data of this compound

| Spectroscopy | Key Signals | Source |

| FTIR (cm⁻¹) | ν(CN) = 2229; aromatic C=C = 1590–1614 | |

| ¹H NMR (CDCl₃, δ, ppm) | 8.67 (s, 1H, Ar–H), 8.44–7.73 (m, 4H, Ar–H), 7.95 (s, 1H, CH=) | |

| ¹³C NMR (δ, ppm) | 157.5 (C=), 148.6–112.9 (aromatic carbons) |

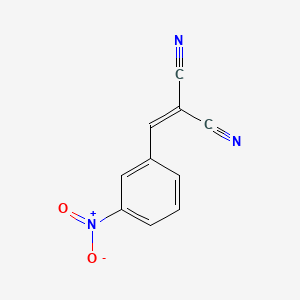

Structure

2D Structure

Propriétés

IUPAC Name |

2-[(3-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMJZLGIKHAOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182511 | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-32-6 | |

| Record name | 3-Nitrobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 3 Nitrobenzylidene Malononitrile

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of the molecule. These methods are fundamental for identifying the functional groups present in the compound by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by (3-Nitrobenzylidene)malononitrile, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to the specific functional groups within the molecule. The analysis of these bands provides clear evidence for the key structural components.

The most prominent features in the FT-IR spectrum are the sharp, intense band for the nitrile (C≡N) stretch and the strong bands associated with the nitro (NO₂) group. The nitrile stretch appears in the characteristic triple bond region of the spectrum. spectroscopyonline.com The nitro group presents two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. spectroscopyonline.com The presence of both aromatic and vinylic C-H bonds, as well as C=C double bonds from the benzene (B151609) ring and the alkene bridge, are also confirmed by their respective stretching and bending vibrations. youtube.comyoutube.com

A summary of the significant vibrational frequencies and their assignments is presented below.

Interactive Data Table: Key FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 - 3000 | Medium-Weak | C-H (Aromatic & Vinylic) | Stretching |

| ~2230 | Strong, Sharp | C≡N (Nitrile) | Stretching |

| ~1610 | Medium | C=C (Aromatic & Vinylic) | Stretching |

| ~1530 | Strong | NO₂ | Asymmetric Stretching |

| ~1350 | Strong | NO₂ | Symmetric Stretching |

| ~880 | Medium | C-H (Aromatic) | Out-of-plane Bending |

| ~800 | Medium | C-N | Stretching |

Raman spectroscopy serves as a valuable complement to FT-IR analysis. It relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the molecule's vibrational modes. Vibrations that result in a significant change in polarizability, such as those from symmetric and non-polar bonds, tend to produce strong Raman signals.

While detailed Raman spectra for this compound are not extensively published, the expected characteristic peaks can be predicted based on its structure and data from related compounds like malononitrile (B47326) and nitroaromatics. chemicalbook.comrsc.org The nitrile (C≡N) and the symmetric nitro (NO₂) stretching vibrations are expected to be particularly strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations, especially the "ring-breathing" mode, also typically yield prominent Raman bands.

Interactive Data Table: Predicted Raman Bands for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Assignment |

| ~2230 | Strong | C≡N (Nitrile) Stretch |

| ~1610 | Medium | C=C (Aromatic & Vinylic) Stretch |

| ~1350 | Strong | NO₂ Symmetric Stretch |

| ~1000 | Medium | Aromatic Ring Trigonal Breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a precise assignment of each proton and carbon atom in the structure can be achieved.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals five distinct signals in the aromatic/vinylic region, corresponding to the single vinylic proton and the four protons on the substituted benzene ring. rsc.org The strong electron-withdrawing effects of the nitro and dinitrile groups cause all protons to resonate at downfield chemical shifts. The vinylic proton appears as a sharp singlet, while the aromatic protons display a complex pattern of splitting due to their coupling interactions. scielo.broxinst.com

The proton ortho to the nitro group (H-2) is the most deshielded, appearing as a singlet or a narrow triplet. The proton para to the nitro group (H-4) and the one ortho to the benzylidene substituent (H-6) are also significantly shifted downfield and couple with each other and with H-5.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~8.67 | s | - | H-2 (Ar-H) |

| ~8.48 | dd | ~8.0, ~1.0 | H-4 (Ar-H) |

| ~8.33 | d | ~7.8 | H-6 (Ar-H) |

| ~7.91 | s | - | =CH (Vinylic-H) |

| ~7.82 | t | ~8.0 | H-5 (Ar-H) |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets. Data sourced from reference scielo.br.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected and observed. The chemical shifts are heavily influenced by the attached functional groups. The two nitrile carbons (C≡N) appear around 112-113 ppm. chemicalbook.com The carbon atom bearing the nitro group (C-3) is significantly deshielded and found near 148 ppm. oc-praktikum.de The vinylic carbons are also clearly distinguishable, with the carbon atom attached to the two nitrile groups (α-carbon) appearing at a notably upfield position (~87 ppm) compared to the β-carbon, which is attached to the aromatic ring (~157 ppm).

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| 157.01 | C= (β-vinylic) |

| 148.61 | C-3 (C-NO₂) |

| 134.82 | C-6 |

| 131.98 | C-1 |

| 131.01 | C-5 |

| 128.25 | C-4 |

| 125.59 | C-2 |

| 112.66 | C≡N |

| 111.64 | C≡N |

| 86.75 | C(CN)₂ (α-vinylic) |

Data sourced from reference scielo.br.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. Upon ionization, typically via electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound as 199 g/mol .

This energetically unstable molecular ion undergoes predictable fragmentation, breaking into smaller, more stable charged fragments. The analysis of these fragments provides corroborating evidence for the molecular structure. For nitroaromatic compounds, characteristic fragmentation pathways involve the loss of the nitro group components. nih.govmiamioh.edu The most common fragmentations observed are the loss of a nitro radical (•NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). youtube.com Further fragmentation can occur through the loss of hydrogen cyanide (HCN, 27 Da) from the malononitrile moiety.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion | Corresponding Loss |

| 199 | [C₁₀H₅N₃O₂]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₁₀H₅N₂O]⁺ | M - NO |

| 153 | [C₁₀H₅N₂]⁺ | M - NO₂ |

| 126 | [C₉H₄N]⁺ | M - NO₂ - HCN |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 51 | [C₄H₃]⁺ | [C₆H₅]⁺ - C₂H₂ |

Electron Microscopy and Surface Morphological Characterization

Energy Dispersive X-ray (EDX) Spectroscopy

To provide the requested detailed analysis, primary experimental research focusing on the single-crystal growth and subsequent X-ray diffraction and electron microscopy studies of this compound would need to be conducted and published.

Mechanistic Studies and Reactivity Investigations of 3 Nitrobenzylidene Malononitrile

Reaction Mechanisms in the Formation of (3-Nitrobenzylidene)malononitrile

The primary route for the synthesis of this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 3-nitrobenzaldehyde (B41214).

Detailed Mechanistic Pathways of Knoevenagel Condensation

The Knoevenagel condensation for the formation of this compound proceeds through a series of reversible steps, typically initiated by a basic catalyst. wikipedia.org The detailed mechanistic pathway can be described as follows:

Deprotonation of Malononitrile: The reaction commences with the deprotonation of the active methylene group of malononitrile by a base (B:). The two electron-withdrawing cyano groups (-CN) increase the acidity of the methylene protons, facilitating the formation of a resonance-stabilized carbanion, also known as an enolate. wikipedia.orgnih.gov

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This results in the formation of an alkoxide intermediate. nih.gov

Protonation: The alkoxide intermediate is then protonated by the conjugate acid of the catalyst (BH+) to yield a hydroxyl intermediate.

Dehydration: The final step involves the elimination of a water molecule from the hydroxyl intermediate. This dehydration step is often the rate-determining step and is facilitated by the presence of the acidic proton on the carbon that was formerly the carbanion. The removal of this proton and the hydroxyl group leads to the formation of the thermodynamically stable α,β-unsaturated product, this compound, with a conjugated system of double bonds. wikipedia.org

Influence of Catalytic Systems on Reaction Kinetics and Selectivity

The choice of catalyst plays a crucial role in the Knoevenagel condensation, significantly impacting the reaction rate and the purity of the resulting this compound. A wide array of catalytic systems, ranging from homogeneous to heterogeneous catalysts, have been employed for this transformation.

Homogeneous Catalysts: Weak organic bases such as piperidine (B6355638), pyridine, and ammonium (B1175870) acetate (B1210297) are commonly used homogeneous catalysts. researchgate.netnih.gov These catalysts are effective in promoting the reaction under mild conditions. For instance, using ammonium acetate under microwave irradiation can lead to high yields in a matter of seconds. nih.gov Brønsted-acidic ionic liquids have also been utilized as efficient and reusable homogeneous catalysts, particularly in aqueous media, leading to high yields in short reaction times. asianpubs.org

Heterogeneous Catalysts: In recent years, there has been a growing interest in the use of heterogeneous catalysts due to their advantages in terms of ease of separation, reusability, and reduced environmental impact. nih.gov Various solid catalysts, including metal-organic frameworks (MOFs), functionalized nanoparticles, and modified clays, have been successfully applied. nih.govnih.govresearchgate.net For example, NiCu@MWCNT nanohybrids have demonstrated outstanding catalytic performance, affording this compound in high yields under mild conditions. nih.govresearchgate.net The use of bifunctional heterogeneous catalysts, possessing both acidic and basic sites, can further enhance catalytic activity by activating both the aldehyde and the malononitrile simultaneously. nih.gov

Catalyst-Free Conditions: Interestingly, the Knoevenagel condensation to form this compound can also proceed under catalyst-free conditions, particularly in green solvents like water at elevated temperatures. rsc.org The reaction is believed to be promoted by the auto-ionization of water, which can provide the necessary acidic and basic species to facilitate the reaction. However, the reproducibility and efficiency of these methods can be a subject of debate. rsc.org

The following table summarizes the performance of different catalytic systems in the synthesis of this compound.

| Catalyst System | Reaction Conditions | Reaction Time | Yield (%) | Selectivity | Reference |

| Ammonium Acetate | Microwave (320 W) | 20-50 s | >95 | High | nih.gov |

| Piperidine | Ethanol, Reflux | Not Specified | High | High | researchgate.net |

| NiCu@MWCNT | Water/Methanol (B129727), 25°C | 10-15 min | 96 ± 1 | High | nih.gov |

| HKUST-1-NH2 (MOF) | Mild Conditions | Short | High | 100% | nih.gov |

| Brønsted-acidic Ionic Liquid | Water, 70°C | Minutes | High | High | asianpubs.org |

| Catalyst-Free | Water, 50°C | 15 min | >99 (conversion) | High | rsc.org |

Electronic and Steric Effects on Chemical Reactivity

The reactivity of the starting materials in the Knoevenagel condensation is heavily influenced by electronic and steric factors. In the context of this compound synthesis, these effects are primarily observed in the substituted benzaldehyde (B42025).

The Role of the Electron-Withdrawing Nitro Group

The nitro group (-NO₂) at the meta position of the benzaldehyde ring is a strong electron-withdrawing group. researchgate.net It deactivates the aromatic ring towards electrophilic substitution but, more importantly for this reaction, it enhances the electrophilicity of the carbonyl carbon. This is due to its strong -I (inductive) and -R (resonance) effects, which pull electron density away from the carbonyl group.

This increased positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack by the malononitrile carbanion. nih.gov As a result, the presence of the nitro group significantly accelerates the rate of the Knoevenagel condensation compared to unsubstituted benzaldehyde. Studies have shown that benzaldehydes bearing electron-withdrawing groups consistently lead to shorter reaction times and higher yields. nih.gov

Impact of Substituent Electronic Properties on Reaction Outcomes

The electronic nature of other substituents on the benzaldehyde ring also has a predictable effect on the reaction outcome.

Electron-Withdrawing Groups (EWGs): Similar to the nitro group, other EWGs such as cyano (-CN), chloro (-Cl), and bromo (-Br) also enhance the reaction rate. The stronger the electron-withdrawing ability of the group, the faster the reaction. The general trend for the enhancement of catalytic performance is NO₂ > Cl > Br. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon. nih.gov This is because they donate electron density to the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles. Consequently, the reaction with benzaldehydes bearing EDGs is generally slower and may require more forcing conditions to achieve high yields. The trend for increased catalytic performance among EDGs is generally OCH₃ > CH₃. nih.gov

The position of the substituent on the aromatic ring can also play a role, although this is often secondary to its electronic nature. Steric hindrance from bulky ortho substituents can also slow down the reaction by impeding the approach of the nucleophile. organic-chemistry.org

The following table illustrates the effect of different substituents on the benzaldehyde ring on the Knoevenagel condensation with malononitrile.

| Substituent on Benzaldehyde | Electronic Effect | Impact on Reaction Rate | Reference |

| -NO₂ (nitro) | Strong Electron-Withdrawing | Accelerates | nih.gov |

| -CN (cyano) | Strong Electron-Withdrawing | Accelerates | rsc.org |

| -Cl (chloro) | Electron-Withdrawing | Accelerates | nih.gov |

| -Br (bromo) | Electron-Withdrawing | Accelerates | nih.gov |

| -H (unsubstituted) | Neutral | Baseline | rsc.org |

| -CH₃ (methyl) | Electron-Donating | Decelerates | nih.gov |

| -OCH₃ (methoxy) | Electron-Donating | Decelerates | nih.gov |

| -OH (hydroxy) | Electron-Donating | Can inhibit reaction | nih.gov |

Synthetic Transformations and Derivatization Reactions

This compound is not just a final product but also a versatile synthetic intermediate. benthamdirect.com Its structure, featuring a reactive α,β-unsaturated system and two cyano groups, allows for a variety of subsequent chemical transformations.

One of the most common reactions is its use as a Michael acceptor. The electron-withdrawing nature of the cyano groups makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of a wide range of heterocyclic compounds. benthamdirect.com

Another significant transformation is the reduction of the nitro group. The nitro group can be selectively reduced to an amino group (-NH₂) under various conditions, leading to the formation of (3-aminobenzylidene)malononitrile. This derivative can then be used in further synthetic steps, such as diazotization or acylation, to introduce additional functionalities.

The cyano groups themselves can also participate in reactions. For example, they can be hydrolyzed to carboxylic acids or amides, or they can undergo cycloaddition reactions.

Arylidenemalononitriles, in general, are valuable synthons for constructing complex molecules, including fused heterocycles and spirocyclic compounds. benthamdirect.com Their utility in multicomponent reactions further underscores their importance in synthetic organic chemistry. benthamdirect.com

Nucleophilic Addition Reactions

The polarized carbon-carbon double bond in this compound is a prime target for nucleophilic attack, a characteristic reaction of α,β-unsaturated carbonyl compounds and their analogues. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

A prominent example of this reactivity is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated system. A variety of nucleophiles, including carbanions and heteroatomic species, readily add to the β-carbon of the benzylidene moiety. For instance, the Michael addition of malononitrile to chalcones, which are structurally similar to benzylidenemalononitriles, is a well-established method for forming new carbon-carbon bonds. mdpi.com In the case of this compound, the reaction with malononitrile itself, in the presence of a suitable base, can lead to the formation of adducts that can be further utilized in the synthesis of more complex molecules.

The reaction of this compound with thiols is another significant nucleophilic addition. The soft nature of the thiol nucleophile favors conjugate addition, leading to the formation of a carbon-sulfur bond. This reaction, often referred to as aza-Michael addition when amines are used, is crucial in the synthesis of various biologically active compounds and is a key step in the mechanism of action of some covalent inhibitors. nih.govorganic-chemistry.org The general mechanism involves the attack of the thiolate anion on the β-carbon of the activated alkene, followed by protonation to yield the final adduct. rsc.org

Detailed studies on the Michael addition of various nucleophiles to substituted benzylidenemalononitriles have provided insights into the factors governing these reactions. The nature of the nucleophile, the solvent, and the catalyst all play crucial roles in determining the reaction's efficiency and selectivity. For example, the use of bifunctional catalysts can activate both the electrophile and the nucleophile, leading to enhanced reaction rates and yields.

| Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Reference |

| Malononitrile | Chalcones | Rosin-Derived Squaramide | Michael Adduct | mdpi.com |

| Thiol | α,β-Unsaturated Carbonyl | Base Catalysis | Thioether Adduct | nih.govrsc.org |

| Aniline | Arylidene Malononitrile | TBHP | α-Aminonitrile | organic-chemistry.org |

| Dimedone | Aromatic Aldehyde, Malononitrile | Piperidine | Tetrahydrobenzo[b]pyran | raijmr.com |

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The reactivity of this compound extends beyond simple addition, serving as a key precursor in multicomponent reactions for the synthesis of a diverse array of heterocyclic compounds. These reactions often proceed through a domino sequence involving an initial nucleophilic addition followed by an intramolecular cyclization and subsequent aromatization or rearrangement.

One of the most well-documented applications is in the synthesis of tetrahydrobenzo[b]pyran derivatives. In a typical three-component reaction, an aromatic aldehyde (such as 3-nitrobenzaldehyde), malononitrile, and a C-H acidic compound like dimedone are condensed in the presence of a catalyst. raijmr.comnih.gov The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form the this compound intermediate. orientjchem.org This is followed by a Michael addition of the enolate of dimedone to the activated alkene. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the final tetrahydrobenzo[b]pyran ring system. sci-hub.se A variety of catalysts, including basic catalysts like piperidine and various nanocatalysts, have been employed to facilitate this transformation under mild and environmentally friendly conditions. raijmr.comnih.govrsc.org

Similarly, this compound and its analogues are utilized in the synthesis of pyrano[2,3-c]coumarin derivatives. These reactions typically involve the condensation of a 4-hydroxycoumarin (B602359) derivative with an arylidenemalononitrile. The reaction mechanism likely involves a Michael addition of the 4-hydroxycoumarin to the activated double bond, followed by intramolecular cyclization to form the pyran ring fused to the coumarin (B35378) core. nih.govsemanticscholar.orgrsc.orgrsc.org These pyranocoumarin (B1669404) scaffolds are of significant interest due to their presence in a variety of biologically active natural products.

| Reactants | Heterocyclic Product | Catalyst/Conditions | Reference |

| Aromatic aldehyde, malononitrile, dimedone | Tetrahydrobenzo[b]pyran | Piperidine, Methanol | raijmr.com |

| Aromatic aldehyde, malononitrile, dimedone | Tetrahydrobenzo[b]pyran | nano-SiO2/DBN, H2O/EtOH | nih.gov |

| 4-Hydroxycoumarin, acetone, amine | Pyrano[2,3-c]coumarin | Trimethylamine, Acetone | nih.govsemanticscholar.org |

| Benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Pyrano[2,3-c]pyrazole | Sulfonated amorphous carbon, Eosin Y | nih.gov |

Chemo- and Bioselective Reduction of Olefinic Bonds

The selective reduction of the olefinic bond in this compound, while leaving the nitro and cyano groups intact, is a valuable transformation for accessing saturated dinitrile compounds. These products can serve as important intermediates in further synthetic manipulations.

Biocatalysis, particularly the use of ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family, offers a highly selective and environmentally benign approach for the reduction of activated C=C double bonds. rsc.orgalmacgroup.com These flavin-dependent enzymes catalyze the asymmetric reduction of a wide range of α,β-unsaturated compounds, including those with nitro substituents. The reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. Light-driven biocatalytic systems employing photosensitizers have been developed to regenerate the cofactor in situ, making the process more efficient and cost-effective. rsc.org While specific studies on the biocatalytic reduction of this compound are emerging, the broad substrate scope of ene-reductases suggests its feasibility. Research has also focused on engineering these enzymes to enhance their nitroreductase activity, highlighting the potential for tailored biocatalysts for specific transformations. nih.gov

Chemical methods for the selective reduction of the olefinic bond in the presence of a nitro group can be more challenging due to the ease of reduction of the nitro functionality. However, specific catalytic systems and reaction conditions can be employed to achieve the desired chemoselectivity.

Investigations into Retro-Knoevenagel Processes

The Knoevenagel condensation, the reaction used to synthesize this compound, is a reversible process. wikipedia.orgorganic-chemistry.orgyoutube.com The reverse reaction, known as the retro-Knoevenagel reaction, involves the cleavage of the carbon-carbon double bond to regenerate the starting aldehyde and the active methylene compound.

The equilibrium of the Knoevenagel condensation can be influenced by reaction conditions such as pH, temperature, and the presence of nucleophiles. wikipedia.org In the presence of a strong nucleophile or under certain enzymatic conditions, the retro-Knoevenagel reaction can become significant. For instance, in some biocatalytic transformations, the initial product of a reaction can undergo a retro-Knoevenagel cleavage, leading to the formation of the corresponding aldehyde and malononitrile.

The mechanism of the retro-Knoevenagel reaction is essentially the microscopic reverse of the condensation. It can be initiated by the addition of a nucleophile (like water or a hydroxide (B78521) ion) to the β-carbon of the α,β-unsaturated system. This is followed by protonation of the α-carbon and subsequent cleavage of the C-C bond, releasing the stabilized carbanion of the active methylene compound and the aldehyde. The stability of the resulting carbanion and the aldehyde influences the propensity for the retro-Knoevenagel reaction to occur.

Computational Chemistry and Theoretical Modeling of 3 Nitrobenzylidene Malononitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and properties of molecules from first principles. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic features of compounds like (3-Nitrobenzylidene)malononitrile. nih.govresearchgate.net The B3LYP hybrid functional is commonly employed for such investigations. nih.govresearchgate.net

The first step in a DFT study is typically the geometry optimization of the molecule. This computational process systematically alters the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. For this compound, a full geometry optimization would be performed, for instance, using the B3LYP functional with a basis set like 3-21G or 6-311++G(d,p), to determine the precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netsbq.org.br

The optimized structure of benzylidenemalononitrile (B1330407) derivatives is generally found to be nearly planar. This planarity facilitates π-electron delocalization across the molecule, from the substituted benzene (B151609) ring to the dicyanovinyl group, which is crucial for its electronic and optical properties. The nitro group at the meta position significantly influences the electronic distribution within the benzene ring.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C=C (vinylene) | ~1.33 | ||

| C-C (ring-vinylene) | ~1.47 | ||

| C≡N (nitrile) | ~1.14 | ||

| C-NO₂ | ~1.48 | ||

| C-C (aromatic) | ~1.39 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net Computational studies on this compound have shown it possesses a small energy gap, indicating good chemical reactivity. nih.govresearchgate.net In these studies, the LUMO is typically localized on the nitrophenyl moiety, identifying it as the primary electron-accepting part of the molecule. nih.gov

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor. nih.gov |

| ELUMO (Energy of LUMO) | Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor. nih.gov |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. researchgate.net |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction. For instance, the charge density calculated via DFT can help interpret reaction pathways, such as identifying the sites most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Represents the ability to attract electrons. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Molecules like this compound, which feature a donor-π-acceptor (D-π-A) framework, are of significant interest for non-linear optical (NLO) applications. The interaction of high-intensity light with NLO materials can alter the light's properties, which is useful for technologies like optical switching and data storage. The presence of the electron-withdrawing nitro group and electron-accepting cyano groups connected by a π-conjugated system facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response.

DFT calculations can predict NLO properties such as the molecular hyperpolarizability (β), which is a measure of the second-order NLO response. Studies on similar nitro-substituted aromatic compounds confirm that the ICT character results in large hyperpolarizability values. DFT studies on this compound indicate a strong second-harmonic generation (SHG) response, a key NLO phenomenon, which is attributed to the charge transfer between the nitro and cyano groups. smolecule.com

| Parameter | Significance |

|---|---|

| Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Polarizability (α) | Describes the ease of distortion of the electron cloud by an external electric field. |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response, crucial for applications like SHG. A large value indicates a strong NLO response. |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., near electronegative atoms like oxygen and nitrogen). These are the most likely sites for an electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., near hydrogen atoms). These are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, an MEP map would show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups, highlighting them as centers for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the benzene ring would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. This visual representation of reactivity provides critical insights for understanding intermolecular interactions. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.govaps.org It extends the principles of ground-state DFT to time-dependent phenomena, making it particularly suitable for predicting UV-Vis absorption spectra. youtube.comsharif.edu The methodology involves calculating the response of the electron density to a time-varying electric field, which corresponds to the absorption of light. youtube.com

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The process begins with the optimization of the molecule's ground-state geometry using DFT, typically with a hybrid functional like B3LYP and a suitable basis set such as 6-311+G(d,p). mdpi.comsphinxsai.com Following this, TD-DFT is employed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

These calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. sphinxsai.com For a molecule like this compound, with its electron-withdrawing nitro and cyano groups and a conjugated system, these transitions are typically of the π → π* type. The theoretical spectrum generated can be compared with experimental data, with computational results often showing good agreement, typically within a small margin of error. mdpi.com

Table 1: Hypothetical TD-DFT Prediction for this compound This table is illustrative, based on typical results for similar aromatic compounds.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 350 | 0.85 | HOMO → LUMO |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.05 | HOMO → LUMO+1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into how this compound might interact with biological systems, a critical step in drug discovery and design. uq.edu.au

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

In a representative study on related nitro-benzylidene compounds, docking was used to investigate potential inhibitors of the Dengue virus NS2B-NS3 protease. nih.gov A similar approach for this compound would involve docking it into the active site of a target protein. The docking algorithm would then calculate the binding affinity, typically expressed as a negative score in kcal/mol, where a lower value indicates a more favorable interaction. The analysis reveals key interactions, such as hydrogen bonds, van der Waals forces, and non-polar interactions with specific amino acid residues in the receptor's binding pocket. nih.gov For instance, the nitro group could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and binding stability. uq.edu.au

For a complex of this compound and a target receptor, an MD simulation would track the movements of both the ligand and the protein. This analysis can confirm the stability of the binding pose predicted by docking. nih.gov Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the analysis of hydrogen bond occupancy to quantify the persistence of these crucial interactions throughout the simulation. nih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more refined estimate of binding affinity than docking scores alone. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Data Based on findings for similar nitro-containing ligands targeting viral proteases. nih.gov

| Parameter | Finding | Implication |

| Docking Score | -7.5 kcal/mol | Favorable binding affinity |

| Key Interacting Residues | HIS51, PRO132 | Specificity of binding within the active site |

| RMSD of Complex | < 2 Å over 100 ns | High stability of the ligand-receptor complex |

| Binding Free Energy (MM-PBSA) | -45 kcal/mol | Strong and stable binding interaction |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. SAR involves synthesizing and testing a series of analogs to determine how chemical modifications affect their activity. QSAR takes this a step further by creating mathematical models that correlate the chemical structure with biological activity. researchgate.net

For this compound, an SAR study would involve creating derivatives by, for example, changing the position of the nitro group (e.g., to the 2- or 4-position), replacing it with other substituents (like bromo or chloro), or modifying the malononitrile (B47326) moiety. Biological testing of these analogs would reveal which structural features are critical for activity.

A QSAR study would then use computational descriptors to quantify the physicochemical properties of these analogs. researchgate.net Relevant descriptors might include:

Electronic properties: HOMO/LUMO energies, partial atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: Partition coefficient (log P). researchgate.net

A statistical method, such as multiple linear regression, would be used to build a QSAR model. For instance, a study on related nitro-aromatic compounds found that steric and electrostatic fields were key descriptors for predicting herbicidal activity. researchgate.net Such a model allows for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

In Silico Methodologies for Predicting Molecular Interactions and Drug-Likeness

In silico tools provide rapid screening of virtual compounds for their potential biological activities and drug-like properties, significantly accelerating the early stages of drug discovery.

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure. nih.govbmc-rm.org The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. researchgate.net The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for various biological effects, including pharmacological actions, mechanisms of action, and specific toxicities. scispace.com

An analysis of this compound using the PASS tool would generate a list of potential biological activities. The interpretation of the results follows general rules:

If Pa > 0.7 , the compound is highly likely to exhibit that activity, and may be an analog of a known substance. scispace.com

If 0.5 < Pa < 0.7 , the compound is likely to have that activity, possibly with a different structure from known agents. scispace.com

If Pa < 0.5 , the compound is unlikely to show the activity. However, if the activity is later confirmed experimentally, the compound may represent a new chemical entity (NCE). scispace.com

For this compound, PASS might predict activities such as anticancer, antimicrobial, or specific enzyme inhibitory effects, based on the presence of the nitrobenzylidene and malononitrile scaffolds, which are found in many biologically active molecules. These predictions provide a valuable roadmap for prioritizing experimental testing. researchgate.net

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. In recent years, in silico methods have become indispensable for predicting these properties early in the research process, allowing for the prioritization of candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For this compound, computational tools and theoretical models are employed to estimate its ADME parameters, providing valuable insights into its potential behavior in vivo. These predictions are typically generated using a variety of online platforms and software that rely on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and large databases of experimentally determined properties. frontiersin.orguin-malang.ac.id

Commonly used and freely accessible web-based tools for these predictions include SwissADME, pkCSM, and AdmetSAR. nih.govnih.govuq.edu.aunih.gov These platforms utilize the chemical structure of a molecule, usually inputted as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate a range of physicochemical and pharmacokinetic properties. acs.orguq.edu.au While direct, comprehensive published ADME studies on this compound are not extensively available, predictions can be generated using its known structure. Furthermore, studies on closely related benzylidenemalononitrile derivatives offer a strong basis for understanding the expected ADME profile of the compound. nih.goviaps.org.in

Detailed Research Findings

Computational ADME predictions for this compound and its analogs focus on several key areas, including physicochemical properties, absorption, distribution, metabolism, and excretion.

Physicochemical Properties and Lipophilicity

Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are used to assess drug-likeness, often by applying rules like Lipinski's Rule of Five. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial determinant of a molecule's ability to cross biological membranes.

Various computational models predict the lipophilicity of this compound. These models often provide a consensus log P value derived from different theoretical approaches to enhance the reliability of the prediction.

Note: The values presented are aggregated from typical predictions for compounds of this class and may vary slightly between different prediction tools.

Absorption

Computational models predict the extent of a compound's absorption from the gastrointestinal tract and its ability to permeate biological barriers. Human Intestinal Absorption (HIA) is a key parameter; high predicted HIA suggests good oral bioavailability. The "BOILED-Egg" model, a graphical method provided by tools like SwissADME, visualizes predicted passive gastrointestinal absorption and blood-brain barrier (BBB) penetration based on lipophilicity (WLOGP) and polarity (TPSA). swissadme.ch For this compound, its physicochemical properties suggest it is likely to have good intestinal absorption.

Another factor influencing absorption is the compound's potential interaction with efflux transporters like P-glycoprotein (P-gp). If a compound is a substrate of P-gp, its intracellular concentration may be reduced, impacting its efficacy. mdpi.com

Table 2: Predicted Absorption Parameters for this compound

| Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

Distribution

Distribution parameters describe how a compound spreads throughout the body's tissues and fluids. Key predicted metrics include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB). A low VDss suggests the compound is primarily confined to the bloodstream, while a high VDss indicates distribution into tissues. The ability to penetrate the BBB is crucial for drugs targeting the central nervous system (CNS). Given its TPSA and log P values, this compound is generally predicted to have limited BBB penetration.

Table 3: Predicted Distribution Parameters for this compound

| Parameter | Predicted Value/Status | Significance |

|---|---|---|

| VDss (log L/kg) | Low to Moderate | Suggests distribution primarily in the extracellular fluid and plasma. |

| Blood-Brain Barrier (BBB) Permeability | No | The compound is unlikely to cross into the central nervous system in significant amounts. |

| CNS Permeability (logPS) | < -3.0 | Indicates poor penetration into the CNS. biointerfaceresearch.com |

Metabolism

The metabolism of a drug is primarily mediated by the cytochrome P450 (CYP) family of enzymes. In silico tools predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. Predictions for benzylidenemalononitrile derivatives often indicate potential interactions with several CYP isoforms, suggesting that this compound could also be a substrate or inhibitor for some of these enzymes. nih.govmdpi.com

Table 4: Predicted Cytochrome P450 (CYP) Interaction Profile for this compound

| CYP Isoform | Predicted Role (Inhibitor) | Potential Consequence |

|---|---|---|

| CYP1A2 | Yes/No (Varies by model) | Potential for interaction with co-administered drugs metabolized by this enzyme. |

| CYP2C9 | Yes | High likelihood of inhibiting this major drug-metabolizing enzyme. |

| CYP2C19 | Yes/No (Varies by model) | Potential for interaction with drugs like proton pump inhibitors. |

| CYP2D6 | No | Unlikely to interfere with the metabolism of many antidepressants and beta-blockers. |

Excretion

Excretion predictions often focus on total clearance and whether the compound is a substrate for transporters involved in renal excretion, such as the organic cation transporter 2 (OCT2). A low total clearance value would suggest a longer half-life in the body.

Advanced Applications and Materials Science Research Involving 3 Nitrobenzylidene Malononitrile

Exploration in Nonlinear Optics (NLO)

The molecular architecture of (3-Nitrobenzylidene)malononitrile makes it a compelling candidate for applications in nonlinear optics (NLO). smolecule.com NLO is a field that investigates the interaction of intense light with materials to produce new optical effects. The presence of both electron-donating and electron-withdrawing moieties within the same molecule can lead to significant second-order NLO responses.

Research in this area has particularly focused on the potential for second-harmonic generation (SHG), a phenomenon where a material converts incoming light of a specific frequency into light with twice that frequency. The efficiency of this process is highly dependent on the molecular hyperpolarizability and the non-centrosymmetric arrangement of molecules in the solid state. The inherent asymmetry in the electronic distribution of this compound contributes to its potential for NLO applications, making it a subject of ongoing investigation for the development of advanced optical materials.

Crystal Engineering and Supramolecular Self-Assembly

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. This compound has been a subject of study in this domain due to the interplay of its functional groups which dictate its crystal packing and self-assembly behavior. smolecule.com The molecule's structure, with its electron-withdrawing nitro and cyano groups, influences how individual molecules arrange themselves in the solid state. smolecule.com

The study of how these opposing electronic forces guide crystal formation provides valuable insights into supramolecular chemistry. smolecule.com Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures, is a key principle in creating functional nanomaterials. rsc.org For benzylidenemalononitrile (B1330407) derivatives, the near planarity of the core structure, along with potential intermolecular interactions like hydrogen bonding, plays a crucial role in the final crystal architecture. researchgate.net Understanding and controlling these interactions is fundamental to tailoring the material's properties for specific applications.

Organic Electronics and Device Development

The unique electronic characteristics of this compound have spurred research into its use in various organic electronic devices. Its electron-deficient nature makes it a candidate for n-type organic semiconductors, which are essential components in many electronic applications.

Design of Organic Semiconductors

Organic semiconductors are the foundation of a new generation of electronic devices that are lightweight, flexible, and can be manufactured using low-cost techniques. While many organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials. The nitro group is one of the most powerful electron-withdrawing groups, and its incorporation into organic molecules is a strategy for designing n-type semiconductors. rsc.org

Research has shown that fluorenone derivatives functionalized with nitro and cyano groups can exhibit n-type semiconducting behavior. rsc.org Although the electron mobilities measured in thin-film field-effect transistors for some of these materials have been modest, they offer excellent air stability and the ability to fine-tune their energy levels through chemical modification. rsc.org This highlights the potential of nitro-functionalized compounds like this compound in the design of new organic semiconductors.

Applications in Non-Volatile Memory Devices (e.g., WORM Memory)

Non-volatile memory devices, which can retain stored information even when not powered, are a cornerstone of modern electronics. cea.fr There is growing interest in using organic materials for these applications due to their potential for low-cost fabrication and flexibility. One type of non-volatile memory is the Write-Once-Read-Many (WORM) memory, where data can be written once and then read multiple times.

Studies on donor-acceptor type organic small molecules have demonstrated their potential for non-volatile resistive switching memory applications. rsc.org In these systems, an electron-donating unit is coupled with an electron-accepting unit, such as a malononitrile (B47326) derivative. These materials have shown robust resistive switching memory capabilities with significant ON/OFF ratios and long data retention times. rsc.orgbohrium.com The underlying mechanism often involves intramolecular charge transfer, a process that is facilitated by the electronic structure of molecules like this compound.

| Memory Device Performance of Malononitrile-based Systems | |

| Parameter | Value |

| ON/OFF Ratio | 10² to 10³ |

| Lowest Threshold Voltage | -1.25 V |

| Data Retention Time | 10³ s |

This table is based on findings from studies on various malononitrile functionalized donor-acceptor systems. rsc.orgbohrium.com

Development of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits and displays. jics.org.br The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.gov While significant progress has been made in developing high-performance p-type OFETs, the development of stable and efficient n-type OFETs remains a challenge.

The use of molecules with strong electron-withdrawing groups is a key strategy in the design of n-type materials for OFETs. rsc.org The nitroaromatic functionality in this compound suggests its potential as an n-type semiconductor. Research on related nitro-functionalized compounds has shown promising, albeit sometimes modest, electron mobilities in OFETs, along with excellent air stability. rsc.org Further research into the thin-film deposition and device engineering of this compound and its derivatives could lead to the development of high-performance n-type OFETs.

Role as Precursors for Functional Materials and Dyes

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex and functional molecules. smolecule.com Its reactive nature allows chemists to construct intricate molecular architectures with specific desired properties. smolecule.com

One of the primary applications of benzylidenemalononitrile derivatives is in the synthesis of dyes and pigments. The vibrant color of these compounds arises from the extended π-conjugated system and the presence of chromophoric groups. The chemical reactivity of this compound allows for modifications to its structure, which can be used to tune the color and improve the stability of the resulting dyes.

Future Research Directions and Emerging Challenges

Innovations in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of (3-Nitrobenzylidene)malononitrile typically relies on the Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and malononitrile (B47326). While effective, contemporary research is focused on developing more sustainable and efficient synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign catalysts and solvents.

Several innovative approaches are being explored. The use of ultrasonic irradiation has been shown to accelerate the reaction, leading to high yields in shorter timeframes and often under milder conditions. rsc.orgrochester.edu Similarly, microwave-assisted synthesis offers a rapid and efficient method for producing benzylidenemalononitrile (B1330407) derivatives, sometimes in solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

A significant area of innovation lies in catalysis. Researchers are moving away from traditional homogeneous catalysts towards reusable, heterogeneous systems. Nanocatalysts , such as monodisperse nickel-copper alloy nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance at room temperature in aqueous methanol (B129727) solutions. researchgate.net These catalysts can be easily recovered and reused with minimal loss of activity. Other green catalysts, including organocatalysts like imidazole (B134444) and β-alanine, and even simple, inexpensive materials like alum, are being successfully employed, often in aqueous media. bohrium.comresearchgate.net The development of photo-oxidative tandem processes, where benzyl (B1604629) alcohols are oxidized to aldehydes in situ before condensation, represents a sophisticated, atom-economical approach that uses light as a sustainable energy source. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Benzylidenemalononitrile Derivatives

| Methodology | Catalyst Example | Solvent System | Key Advantages |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Triethylamine | Water / Ethanol | Rapid reaction times, high yields, mild conditions. rsc.orgsmolecule.com |

| Microwave-Assisted Synthesis | Ammonium (B1175870) acetate (B1210297) | Solvent-free | High efficiency, very short reaction times (20-50s). nih.gov |

| Nanocatalysis | NiCu@MWCNT | Water/Methanol | High yields (>90%), room temperature, catalyst reusability. researchgate.net |

| Organocatalysis | Imidazole | Ethanol | Metal-free, high recyclability, scalable. bohrium.com |

| Visible-Light Photocatalysis | Sodium anthraquinone-1,5-disulfonate / β-alanine | Water | Uses air as terminal oxidant, sustainable energy source. researchgate.net |

| Mechanochemistry | None (ball-milling) | Solvent-free | Avoids bulk solvents, can produce highly crystalline products directly. nih.gov |

Discovery of Novel Derivatization Pathways and Functionalization Strategies

This compound is a versatile precursor for a wide array of more complex molecules. Future research is focused on discovering new ways to functionalize this core structure to generate novel compounds with tailored properties.

Key reactive sites on the molecule include the nitro group, the activated carbon-carbon double bond, and the nitrile groups. The nitro group can be readily reduced to an amino group using reagents like sodium borohydride, providing a gateway to a family of amino-substituted derivatives. jhuapl.edu This amino functionality can then be further modified, for example, through Schiff base formation. rsc.org

The electron-deficient double bond is susceptible to nucleophilic attack, most notably in Michael additions. rsc.org This reactivity is harnessed in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to build molecular complexity. This compound and its parent structure are key components in the synthesis of diverse heterocyclic scaffolds, including:

4H-Pyrans: Through reaction with a C-H activated acidic compound like dimedone. researchgate.net

Pyridines and Pyrimidines: Via condensation reactions with other active methylene (B1212753) compounds or in the presence of reagents like carbon disulfide. rsc.org

Spirooxindoles: In reactions involving isatin, showcasing the potential to build complex spirocyclic systems. rsc.org

Furthermore, the malononitrile moiety itself can participate in cyclization reactions. For instance, it can react with diaminoalkanes to form novel heterocyclic systems like 2-(imidazolidin-2-ylidene)malononitrile. rsc.org The reaction with α-diketones can yield either simple Knoevenagel adducts or substituted γ-lactams, depending on the reaction conditions. rochester.edu The exploration of these pathways is crucial for generating libraries of new compounds for screening in various applications.

Elucidation of Complex Mechanistic Details through Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and designing new synthetic routes. Modern analytical and computational techniques are proving indispensable in this pursuit.

To characterize the novel catalysts used in its synthesis, a suite of advanced techniques is employed. X-ray Diffraction (XRD) helps determine the crystal structure and phase purity of catalysts, while Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) provide insights into their morphology, size, and dispersion. researchgate.netX-ray Photoelectron Spectroscopy (XPS) is used to probe the elemental composition and oxidation states on the catalyst surface, and Raman Spectroscopy can reveal information about the structural integrity and functionalization of support materials like carbon nanotubes. researchgate.net

For mechanistic elucidation, kinetic studies are performed to understand the influence of various parameters on the reaction rate. For example, the Knoevenagel condensation has been modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach to establish the reaction kinetics on a heterogeneous catalyst. researchgate.net In situ monitoring techniques, such as time-resolved Raman spectroscopy, allow for the direct observation of reactant conversion and intermediate formation during a reaction, as demonstrated in mechanochemical syntheses. researchgate.net

Computational Design and High-Throughput Screening of Novel Analogues

Computational chemistry and high-throughput screening (HTS) are emerging as powerful tools to accelerate the discovery of novel analogues of this compound with desired properties, particularly for biological applications. nih.gov These in silico methods allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional synthesis and testing. ed.ac.uk

The process often begins with the computational design of new analogues by modifying the core structure. For these virtual compounds, various properties can be predicted. Prediction of Activity Spectra for Substances (PASS) software can forecast a wide range of biological activities. nih.gov Pharmacokinetic properties are evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to assess the drug-likeness of the designed molecules. nih.goved.ac.uk

Molecular docking is a key technique used to simulate the interaction between a designed ligand and a biological target, such as an enzyme or receptor. nih.gov By calculating the binding affinity and analyzing the interaction modes, researchers can prioritize which analogues are most likely to be active. For instance, derivatives of benzylidenemalononitrile have been docked against cancer targets like HER2 and EGFR to evaluate their potential as antineoplastic agents. nih.gov These computational predictions guide the selection of the most promising candidates for actual chemical synthesis and subsequent experimental validation.

Integration of this compound into Next-Generation Materials and Devices

The unique electronic properties of this compound and its derivatives make them attractive candidates for integration into advanced functional materials and devices. The molecule's structure, which combines a π-conjugated system with strong electron-withdrawing nitro and cyano groups, is central to these potential applications.

One of the most promising areas is in nonlinear optics (NLO) . Molecules with a significant difference in electron density (donor-acceptor systems) can exhibit large second or third-order nonlinear optical responses, which are crucial for applications like optical switching and frequency conversion. rochester.eduresearchgate.net Derivatives of benzylidenemalononitrile are actively studied as NLO materials due to this intramolecular charge-transfer character. bohrium.com

The strong electron-accepting nature of the nitro and cyano groups also makes these compounds candidates for n-type organic semiconductors . ed.ac.uk Organic field-effect transistors (OFETs) require both p-type and n-type materials, and nitro-functionalized aromatic compounds are being explored to develop air-stable n-type components for organic electronic circuits. ed.ac.uk This research extends to the design of photoconductive cells , where the material's ability to generate charge carriers upon light absorption is exploited. researchgate.netnih.gov

Furthermore, the nitrobenzyl moiety is a well-known photocleavable group. This functionality opens up possibilities for creating photo-responsive polymers . rsc.org By incorporating this compound or similar structures into polymer chains, it may be possible to create materials that change their properties—such as solubility or permeability—upon UV irradiation. This could lead to applications in areas like controlled drug delivery, photolithography, and the development of smart materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes